(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
Overview
Description
“(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 664366-12-5 . It has a molecular weight of 348.36 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C21H16O5/c1-11-14-8-16-17(13-6-4-3-5-7-13)10-25-19(16)12(2)20(14)26-21(24)15(11)9-18(22)23/h3-8,10H,9H2,1-2H3,(H,22,23)" . This code provides a specific description of the compound’s molecular structure.The storage temperature is recommended to be refrigerated . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.
Scientific Research Applications
Synthesis Applications
Design and Synthesis of Thiazolidin-4-ones : This compound has been used in the synthesis of thiazolidin-4-ones. The process involves reactions with various aromatic aldehydes, leading to the production of Schiff’s bases and thiazolidin-3-yl acetamides. These compounds are noted for their potential antibacterial activity (Čačić et al., 2009).
Methodology for Synthesis of Furylacetic Acids : A new approach to synthesize furylacetic acids, including the subject compound, has been reported. This method utilizes multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky et al., 2021).
Development of Condensed Furylacetic Acids : A synthesis method has been established for creating a range of substituted furylacetic acids, demonstrating the versatility of this compound in chemical synthesis (Gorbunov et al., 2018).
Pharmacological Applications
Antimicrobial Activity Studies : The compound has been an integral part of the synthesis of various derivatives showing potential antimicrobial activity. It serves as a key intermediate in the creation of compounds with potential pharmacological applications (Čačić et al., 2006).
Diverse Pharmaceutical Compounds Synthesis : It has been used to develop novel pharmaceutical compounds, such as pyrrolizine derivatives that inhibit key enzymes in inflammatory pathways. This showcases its role in creating molecules with specific pharmacological properties (Laufer et al., 1994).
Antimycobacterial Activity : This compound has been part of the synthesis of furo[3,2-f]chromanes, which have shown significant antimycobacterial properties. This indicates its utility in developing compounds for treating bacterial infections (Alvey et al., 2009).
Material Science Applications
- Synthesis of Biobased Oligoesters : The compound contributes to the synthesis of furan oligoesters, highlighting its role in creating environmentally friendly materials from biobased sources (Cruz-Izquierdo et al., 2015).
Properties
IUPAC Name |
2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-11-14-8-16-17(13-6-4-3-5-7-13)10-25-19(16)12(2)20(14)26-21(24)15(11)9-18(22)23/h3-8,10H,9H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUDTPJQXZXHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156403 | |
Record name | 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664366-12-5 | |
Record name | 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=664366-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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